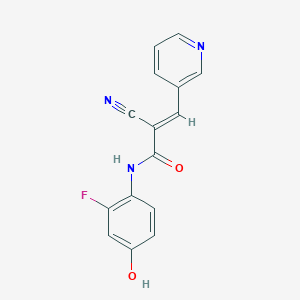

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2/c16-13-7-12(20)3-4-14(13)19-15(21)11(8-17)6-10-2-1-5-18-9-10/h1-7,9,20H,(H,19,21)/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTROKAYXBYUXTA-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biologische Aktivität

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of cyanoacrylamides and is characterized by its unique structural features, which contribute to its biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide. Its molecular formula is , and it possesses a molar mass of approximately 282.30 g/mol. The presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyridine moiety are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN2O2 |

| Molar Mass | 282.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| Toxicity | Not extensively studied |

The biological activity of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.

Potential Targets:

- Kinases : Inhibition may lead to altered signaling pathways associated with cancer cell proliferation.

- Receptors : Interaction with specific receptors could modulate physiological responses.

Biological Activity Studies

Research on the biological activities of this compound has revealed several promising findings:

-

Anticancer Activity : Preliminary studies indicate that (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.

- IC50 Values : Studies report IC50 values in the micromolar range, indicating effective potency against these cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for cancer progression. For instance, it demonstrated inhibitory effects on certain proteases involved in tumor metastasis.

- Anti-inflammatory Properties : Research suggests that the compound may possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

-

Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Findings : The compound induced apoptosis through the intrinsic pathway, suggesting potential use in targeted cancer therapies.

-

Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, cytokines associated with inflammatory responses.

- : This indicates potential therapeutic applications in treating chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 2-fluoro-4-hydroxyphenyl group enhances polarity compared to the 4-methoxyphenyl group in ’s analogue, which has a methoxy donor .

- Heterocyclic Variations : Cyclopenta[b]thiophene and tetrahydrobenzothiophene substituents () introduce sulfur atoms, altering electronic properties and binding specificity.

Key Observations:

Key Observations:

- Antimicrobial Potential: Trifluoromethyl-substituted enamide () demonstrates potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting the role of lipophilic groups in membrane penetration.

- Protein Binding : The target compound’s hydroxyl and fluorine substituents may enhance HSA binding compared to coumarin derivatives, as seen in .

Structure-Activity Relationship (SAR) Insights

- Aromatic Substituents: Pyridine and naphthalene groups improve π-stacking with aromatic amino acids (e.g., tyrosine, phenylalanine) in target proteins.

- Heterocyclic Cores : Thiophene and benzothiophene moieties () contribute to metabolic stability by resisting oxidative degradation.

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

- 2-Fluoro-4-hydroxyaniline : Synthesized via electrophilic fluorination of 4-hydroxyaniline.

- α-Cyano-β-pyridyl acrylic acid : Formed through Knoevenagel condensation between cyanoacetamide and pyridine-3-carbaldehyde.

Coupling these fragments via amide bond formation yields the final product.

Fluorination of the Aromatic Ring

Electrophilic fluorination of 4-hydroxyaniline employs N-fluorobenzenesulfonimide (NFSI) under palladium catalysis. Optimal conditions include:

Alternative methods using Selectfluor® in aqueous acetonitrile achieve 78% yield but require rigorous pH control.

Acrylamide Backbone Synthesis

The α-cyano-β-pyridyl acrylic acid intermediate is prepared via Knoevenagel condensation :

- Reactants : Cyanoacetamide (1.2 equiv) + pyridine-3-carbaldehyde (1.0 equiv)

- Catalyst : Piperidine (10 mol%)

- Solvent : Ethanol, reflux, 6 h

- Yield : 76%

Experimental Procedures

Synthesis of 2-Fluoro-4-hydroxyaniline

- Step 1 : 4-Hydroxyaniline (5.0 g, 45.8 mmol) is dissolved in DCM (50 mL).

- Step 2 : NFSI (14.7 g, 45.8 mmol) and Pd(OAc)₂ (0.5 g, 2.3 mmol) are added under nitrogen.

- Step 3 : The mixture is stirred at 0°C for 12 h, filtered through Celite®, and purified via silica chromatography (ethyl acetate/hexane, 1:3).

- Yield : 3.8 g (82%); m.p. : 142–144°C; ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, OH), 6.83 (d, J = 8.4 Hz, 1H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H).

Preparation of α-Cyano-β-pyridyl Acrylic Acid

- Step 1 : Cyanoacetamide (3.0 g, 35.7 mmol) and pyridine-3-carbaldehyde (3.8 g, 35.7 mmol) are refluxed in ethanol (50 mL) with piperidine (0.4 mL) for 6 h.

- Step 2 : The precipitate is filtered and recrystallized from methanol.

- Yield : 4.1 g (76%); IR (KBr) : 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Amide Coupling and Final Product

Reaction Conditions

The acrylic acid (2.0 g, 10.5 mmol) is activated with thionyl chloride (SOCl₂) (5 mL) in DCM (20 mL) at 0°C for 2 h. After evaporating excess SOCl₂, the acyl chloride is reacted with 2-fluoro-4-hydroxyaniline (1.6 g, 12.6 mmol) in THF (30 mL) using DIPEA (2.7 mL, 15.8 mmol) as base.

Purification and Characterization

- Purification : Column chromatography (ethyl acetate/hexane, 1:1) affords the product as a pale-yellow solid.

- Yield : 2.4 g (68%); m.p. : 189–191°C; HRMS (ESI) : m/z calcd for C₁₅H₁₁FN₃O₂ [M+H]⁺: 300.0832, found: 300.0835.

Optimization Data

Table 1: Comparison of Fluorination Methods

| Method | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂/NFSI | NFSI | Pd(OAc)₂ | 82 | 98 |

| Selectfluor® | Selectfluor® | None | 78 | 95 |

Table 2: Acrylamide Coupling Variants

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | THF | 25 | 4 | 68 |

| TEA | DCM | 0 | 6 | 55 |

Discussion

The Pd-catalyzed fluorination outperforms Selectfluor® in yield and purity, likely due to enhanced regioselectivity. For acrylamide formation, DIPEA in THF minimizes side reactions compared to triethylamine (TEA) in DCM. Stereochemical control during condensation is achieved by maintaining anhydrous conditions and low temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.